molecular formula C19H19BrN2 B3004548 2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide CAS No. 479351-96-7

2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide

Cat. No. B3004548
CAS RN: 479351-96-7
M. Wt: 355.279
InChI Key: MBAZFIVZWNCXRZ-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

Imidazole is a planar molecule and due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They are involved in various chemical reactions, but the specific reactions would depend on the substituents attached to the imidazole ring.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of “2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide” would depend on the specific substituents attached to the imidazole ring.

Scientific Research Applications

Antimicrobial Potential

Imidazole derivatives have been shown to possess good antimicrobial properties. Compounds with similar structures have been synthesized and evaluated for their ability to inhibit the growth of various microorganisms .

Antioxidant Activity

Some imidazole compounds have demonstrated significant antioxidant potential. They have been tested using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and compared favorably to standard antioxidants such as ascorbic acid .

Anti-HIV Activity

Indole derivatives, which share a common heterocyclic structure with imidazoles, have been reported to exhibit anti-HIV activity. Molecular docking studies have been performed to assess their effectiveness against HIV-1 .

Enzyme Inhibition

Imidazole compounds have been found to be active in enzyme inhibition assays, showing selectivity and potency that can sometimes exceed that of reference drugs like celecoxib .

Anticancer Activity

The synthesis and characterization of novel imidazole derivatives have been linked to anticancer activity. These compounds target specific pathways involved in cancer cell proliferation .

Synthesis of Functional Molecules

Imidazoles are key components in the synthesis of functional molecules used in various everyday applications. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles .

Formation of C–N Bonds

Methods for the synthesis of benzimidazole derivatives involve the formation of carbon-nitrogen (C–N) bonds, which are crucial for creating a wide range of chemical entities with potential therapeutic applications .

Mechanism of Action

The mode of action of imidazole compounds can vary greatly depending on their specific structure and functional groups. Some imidazole compounds act by binding to specific receptors or enzymes in the body, thereby altering their function . The exact targets and mode of action would depend on the specific compound and its structure.

The pharmacokinetics of imidazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors that can influence the pharmacokinetics include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The action environment, including factors such as pH, temperature, and the presence of other substances, can also influence the action, efficacy, and stability of imidazole compounds .

Future Directions

Imidazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new imidazole derivatives and studying their properties and potential applications.

properties

IUPAC Name

1-(4-methylphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N2.BrH/c1-15-9-11-17(12-10-15)21-18(16-6-3-2-4-7-16)14-20-13-5-8-19(20)21;/h2-4,6-7,9-12,14H,5,8,13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAZFIVZWNCXRZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=[N+](CCC3)C=C2C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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